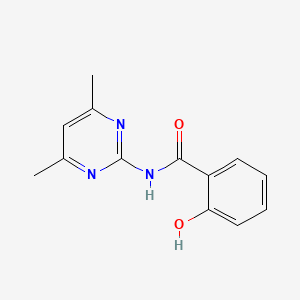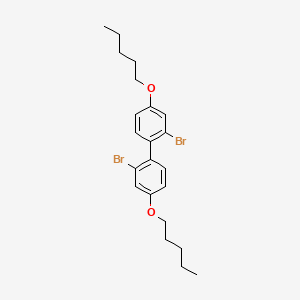![molecular formula C12H15N B14241554 1-Methyl-2-phenyl-2-azabicyclo[3.1.0]hexane CAS No. 188969-81-5](/img/structure/B14241554.png)
1-Methyl-2-phenyl-2-azabicyclo[3.1.0]hexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-2-phenyl-2-azabicyclo[3.1.0]hexane is a bicyclic compound that features a unique azabicyclo structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The azabicyclo[3.1.0]hexane core is a conformationally constrained bicyclic isostere, which makes it a valuable scaffold in drug design and other scientific research.
準備方法
The synthesis of 1-Methyl-2-phenyl-2-azabicyclo[3.1.0]hexane can be achieved through several methods. One common approach involves the cyclization of 1,5- and 1,6-enynes using metal-catalyzed reactions . This method allows for the simultaneous formation of both rings in a single reaction, utilizing easily accessible starting materials. Another approach involves the annulation of a cyclopropane ring to an existing pyrrole or cyclopropane ring . Industrial production methods often employ photochemical decomposition of substituted pyrazolines, which offers advantages such as simple operation, mild conditions, and excellent functional group tolerance .
化学反応の分析
1-Methyl-2-phenyl-2-azabicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The azabicyclo[3.1.0]hexane core can undergo nucleophilic substitution reactions, often facilitated by metal catalysts.
Common reagents used in these reactions include transition metal catalysts, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
1-Methyl-2-phenyl-2-azabicyclo[3.1.0]hexane has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a useful tool in studying biological processes and interactions at the molecular level.
Industry: The compound is used in the production of various chemical intermediates and specialty chemicals.
作用機序
The mechanism of action of 1-Methyl-2-phenyl-2-azabicyclo[3.1.0]hexane involves its interaction with specific molecular targets and pathways. The azabicyclo[3.1.0]hexane core acts as a conformationally constrained isostere, which allows it to mimic the structure of other biologically active molecules. This property enables the compound to bind to specific receptors or enzymes, thereby modulating their activity. For example, it has been shown to act as a potent μ opioid receptor antagonist, making it a potential candidate for the treatment of pruritus .
類似化合物との比較
1-Methyl-2-phenyl-2-azabicyclo[3.1.0]hexane can be compared to other similar compounds, such as:
3-Azabicyclo[3.1.0]hexane: This compound shares the azabicyclo[3.1.0]hexane core but lacks the methyl and phenyl substituents.
2-Azabicyclo[2.1.1]hexane: This compound features a different bicyclic structure and is used in the synthesis of bioactive molecules.
1-Phenyl-3-azabicyclo[3.1.0]hexane: This derivative has a phenyl group at a different position and is studied for its potential as a ligand for sigma receptors.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
CAS番号 |
188969-81-5 |
|---|---|
分子式 |
C12H15N |
分子量 |
173.25 g/mol |
IUPAC名 |
1-methyl-2-phenyl-2-azabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C12H15N/c1-12-9-10(12)7-8-13(12)11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3 |
InChIキー |
GZSIZJWPWIDVTP-UHFFFAOYSA-N |
正規SMILES |
CC12CC1CCN2C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-[Chloro(dimethyl)silyl]hexyl 2-bromo-2-methylpropanoate](/img/structure/B14241485.png)


![(3R)-3-hydroxy-2-[(1S)-1-phenylethyl]-3H-isoindol-1-one](/img/structure/B14241497.png)
![2-Pyridin-2-yl-6-[10-(6-pyridin-2-ylpyridin-2-yl)anthracen-9-yl]pyridine](/img/structure/B14241499.png)
![tert-butyl (5R)-10-oxo-9-oxa-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B14241507.png)
![9-[4-(4-Ethenylphenyl)butyl]-9-borabicyclo[3.3.1]nonane](/img/structure/B14241508.png)
![12,14-Dimethyl-12H,14H-[1,4]benzoxazino[3,2-b]phenoxazine](/img/structure/B14241519.png)


![1-Ethoxy-4-[2-(4-octylphenyl)ethenyl]benzene](/img/structure/B14241533.png)

![4-{[4-(Pent-1-en-1-yl)phenyl]ethynyl}benzonitrile](/img/structure/B14241543.png)
